2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)-
Overview
Description
2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Conformation
- The pyrrolidinone ring in certain compounds, such as tert-Butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, exhibits an envelope conformation, with the tert-butyl carbonate and 4-methoxyphenyl groups arranged on the same side of the ring. This structural feature influences molecular interactions and stability (Mohammat et al., 2008).
Synthesis and Derivatives
- 2-Pyrrolidinone derivatives have been synthesized for various applications, including the development of agrochemicals and medicinal compounds. For example, synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones demonstrates its potential utility in organic synthesis (Ghelfi et al., 2003).
Complex Formation and Coordination Chemistry
- 2-Pyrrolidinone compounds, with various aryl substituents including 4-methoxyphenyl, have been used to form complexes with metals such as aluminum, gallium, and indium. These complexes have potential applications in areas such as catalysis and materials science (Zhang et al., 1991).
Pharmaceutical Research
- Monoamine oxidase B inactivators based on 4-(aminomethyl)-1- (methoxyphenyl)-2-pyrrolidinone have been synthesized, representing a new class of compounds with potential pharmaceutical applications (Ding & Silverman, 1992).
Crystallographic Studies
- Crystallographic analysis of compounds like 4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one provides insights into the molecular arrangement and hydrogen bonding, which is crucial for understanding its chemical behavior and potential applications in material science (Mohammat et al., 2008).
Polymerization and Materials Science
- 1-Methyl-2-pyrrolidinone has been utilized as an electron-pair donor in polymerization processes. Its usage in the preparation of polyisobutylene shows its relevance in the field of polymer chemistry and materials science (Pratap & Heller, 1992).
Mechanism of Action
Target of Action
The pyrrolidine ring, a key structural feature of this compound, is known to be a versatile scaffold in drug discovery, often used to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization . This interaction contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biological activities, potentially affecting multiple biochemical pathways .
Result of Action
The pyrrolidine ring and its derivatives are known to exhibit various biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Action Environment
The pyrrolidine ring is known to contribute to the structural diversity of compounds, potentially influencing their interaction with the environment .
Biochemical Analysis
Biochemical Properties
1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind with cytochrome P450 enzymes, affecting their catalytic activity. Additionally, it interacts with transport proteins such as P-glycoprotein, which can alter the compound’s distribution and bioavailability within the body .
Cellular Effects
The effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one on cellular processes are diverse. It has been observed to modulate cell signaling pathways, particularly those involving the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Furthermore, this compound can influence gene expression by acting on transcription factors such as NF-κB, thereby affecting cellular metabolism and immune responses .
Molecular Mechanism
At the molecular level, 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, which can result in increased levels of acetylcholine in synaptic clefts . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins and altering chromatin structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been associated with alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects such as anti-inflammatory and neuroprotective activities. At high doses, it can cause toxic effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects predominate .
Metabolic Pathways
1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which convert it into various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
The transport and distribution of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it interacts with organic anion-transporting polypeptides (OATPs) and P-glycoprotein, which facilitate its uptake and efflux across cellular membranes. This interaction affects the compound’s localization and accumulation in different tissues, influencing its overall bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-[(4-Methoxyphenyl)methyl]pyrrolidin-2-one is crucial for its activity and function. It is predominantly localized in the cytoplasm but can also be found in the nucleus, where it interacts with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments, thereby modulating its biological effects .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11-6-4-10(5-7-11)9-13-8-2-3-12(13)14/h4-7H,2-3,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXXBYZUNOVBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60209557 | |
Record name | 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60737-65-7 | |
Record name | 1-[(4-Methoxyphenyl)methyl]-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60737-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060737657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Pyrrolidinone, 1-((4-methoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60209557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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